molecular formula C12H8ClF2NO3S2 B2387007 2-[(5-chloro-2-thienyl)sulfonyl]-N-(2,5-difluorophenyl)acetamide CAS No. 1020970-82-4

2-[(5-chloro-2-thienyl)sulfonyl]-N-(2,5-difluorophenyl)acetamide

Cat. No. B2387007
CAS RN: 1020970-82-4
M. Wt: 351.77
InChI Key: ZIZGLTRHBRNZLG-UHFFFAOYSA-N
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Description

“2-[(5-chloro-2-thienyl)sulfonyl]-N-(2,5-difluorophenyl)acetamide” is a chemical compound. It’s part of a class of compounds known as phenoxy acetamides, which have been studied for their potential pharmacological activities .


Molecular Structure Analysis

The molecular structure of a compound plays a significant role in its biological effects. The structure of “2-[(5-chloro-2-thienyl)sulfonyl]-N-(2,5-difluorophenyl)acetamide” would likely involve interactions between the functional groups present in the molecule .

Scientific Research Applications

Anti-Cancer Activity

The compound has been investigated for its potential anti-cancer properties. Researchers have explored its effects on various cell lines, particularly HCT-116, where it demonstrated potent activity . Further studies could explore its mechanism of action and potential as a targeted therapy.

Medicinal Chemistry and Drug Design

Medicinal chemists are keenly interested in compounds like this one. By studying its molecular interactions, they aim to design novel pharmaceuticals or improve existing ones. The compound’s unique structure and functional groups provide opportunities for drug development .

Anti-Viral Properties

Indole derivatives, including this compound, have been evaluated for antiviral activity. Researchers synthesized 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives and tested them against RNA and DNA viruses. This compound could potentially contribute to antiviral drug development .

Hydromethylation Catalyst

The compound’s sulfonamide group could serve as a catalyst for hydromethylation reactions. Researchers have explored its use in formal anti-Markovnikov alkene hydromethylation, a valuable transformation in organic synthesis .

Pharmacological Studies

Phenoxy acetamide derivatives, including this compound, have been studied for their pharmacological effects. Investigating their safety, efficacy, and potential therapeutic applications is crucial for enhancing quality of life .

Future Directions

The future directions for this compound could involve further studies to understand its pharmacological activities and potential applications. This could include designing new derivatives of the compound to enhance its safety and efficacy .

properties

IUPAC Name

2-(5-chlorothiophen-2-yl)sulfonyl-N-(2,5-difluorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClF2NO3S2/c13-10-3-4-12(20-10)21(18,19)6-11(17)16-9-5-7(14)1-2-8(9)15/h1-5H,6H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIZGLTRHBRNZLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)NC(=O)CS(=O)(=O)C2=CC=C(S2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClF2NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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